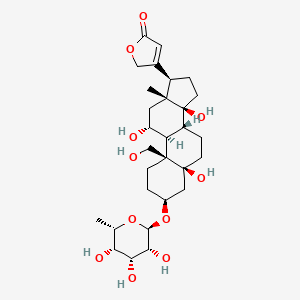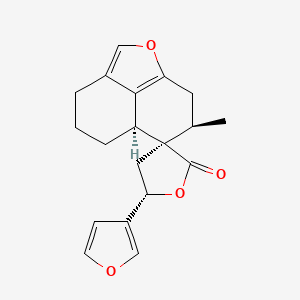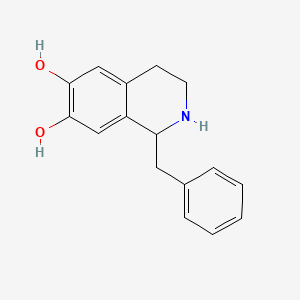
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a compound belonging to the class of tetrahydroisoquinolines. These compounds are frequently described as alkaloids and can be found in various natural sources, including human body fluids and tissues .
准备方法
The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be achieved through several methods. One common synthetic route involves the Pictet-Spengler reaction, where phenylethylamine and aldehydes react in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization, which provides a convenient approach to synthesize the compound . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.
化学反应分析
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol has numerous applications in scientific research:
作用机制
The mechanism of action of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves its interaction with various molecular targets and pathways. It has been shown to affect dopaminergic neurons in the central nervous system, potentially altering dopamine metabolism . The compound’s neuroprotective effects are thought to be mediated through its ability to reduce oxidative stress and inhibit apoptotic pathways .
相似化合物的比较
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can be compared with other similar compounds, such as:
Salsolinol: A neurotoxic and neuroprotective compound with similar structural features.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent neuroprotective actions.
Norlaudanosoline: Another tetrahydroisoquinoline derivative with significant biological activity.
The uniqueness of this compound lies in its specific benzyl substitution, which imparts distinct biological properties and potential therapeutic applications.
属性
CAS 编号 |
14919-82-5 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO2/c18-15-9-12-6-7-17-14(13(12)10-16(15)19)8-11-4-2-1-3-5-11/h1-5,9-10,14,17-19H,6-8H2 |
InChI 键 |
GGGSEBXTKMTNBW-UHFFFAOYSA-N |
SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3 |
规范 SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC=C3 |
同义词 |
1-benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline 1-Bn-6,7-diOH-THIQ 6,7-DHBnTIQ 6,7DHBnTIQ |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
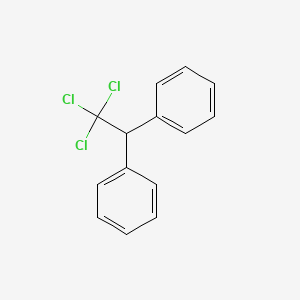


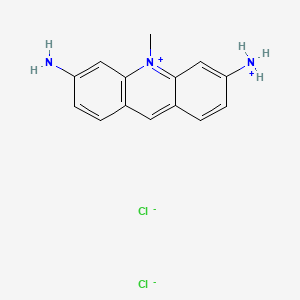
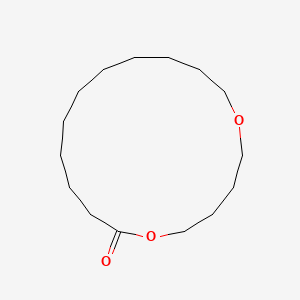
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)
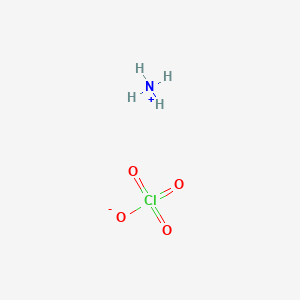
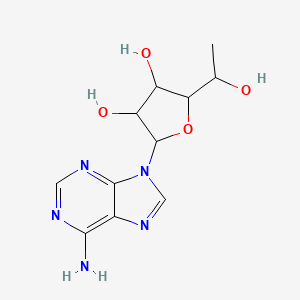
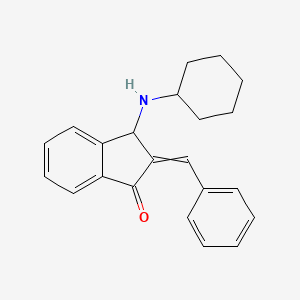
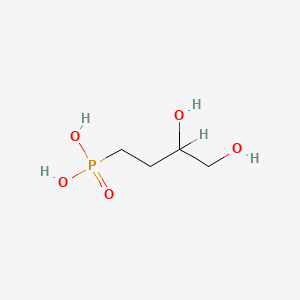
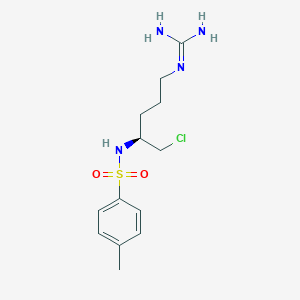
![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)
